molecular formula C4H7NO B1295301 2-Methoxypropanenitrile CAS No. 33695-59-9

2-Methoxypropanenitrile

Cat. No. B1295301
CAS RN: 33695-59-9
M. Wt: 85.1 g/mol
InChI Key: SFPQDYSOPQHZAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxypropanenitrile is a chemical compound that is related to various research areas due to its potential applications in material science, organic synthesis, and pharmacology. The compound is structurally related to other nitriles and methoxy derivatives, which are often explored for their interesting chemical and physical properties.

Synthesis Analysis

The synthesis of 2-methoxypropanenitrile derivatives has been reported in several studies. For instance, a new nicotinonitrile derivative, which is a related compound, was synthesized via a simple route and yielded good results . Another study reported the synthesis of a novel compound involving a methoxyphenyl group, which is structurally similar to 2-methoxypropanenitrile . Additionally, derivatives of 2-formyl-3-methoxypropionitrile were synthesized and used as electrophilic reagents in various reactions .

Molecular Structure Analysis

The molecular structure and conformation of related methoxy-containing compounds have been extensively studied using spectroscopic techniques and density functional theory (DFT). For example, the crystal structure and DFT calculations of a nicotinonitrile derivative revealed a non-planar structure . Similarly, the ground state structure of another methoxyphenyl compound was calculated using DFT, providing insights into its lowest-energy conformation .

Chemical Reactions Analysis

2-Methoxypropanenitrile derivatives have been shown to participate in various chemical reactions. The reactions of 2-formyl-3-methoxypropionitrile derivatives with benzenes in the presence of an acid catalyst led to the formation of cis isomers of 2-methoxymethylene-3-phenylpropionitriles . These reactions demonstrate the versatility of methoxypropanenitrile derivatives as electrophilic reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy-containing compounds are of significant interest. The photophysical properties of a nicotinonitrile derivative were studied, showing good absorption and fluorescence properties, as well as a positive solvatochromic effect . The vibrational and electronic properties of a methoxyphenyl compound were analyzed, indicating potential as a nonlinear optical material . Furthermore, the solvent effects on the conformer distribution of 2-methoxypropanal, a related aldehyde, were investigated, highlighting the influence of solvent on molecular conformation .

Scientific Research Applications

1. 2-Methylpropanenitrile in Thermophysical Research

  • Methods of Application : The compound’s properties such as triple point temperature, normal boiling temperature, critical temperature, critical pressure, and density are studied under various conditions of temperature and pressure .
  • Results or Outcomes : The data obtained from these studies are used to understand the compound’s behavior under different conditions, which can be crucial in various applications where these properties play a significant role .

2. 2-Methacryloyloxyethyl Phosphorylcholine (MPC) Polymers in Biodevices

  • Summary of Application : MPC polymers, which contain a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane, have shown an outstanding ability to prevent nonspecific protein adsorption. This property makes MPC polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .
  • Methods of Application : These polymers are used in the design, synthesis, and application of biodevices with characteristic length scales ranging from millimeters to nanometers .
  • Results or Outcomes : They have found applications in microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .

Safety And Hazards

The safety data sheet for 2-Methoxypropanenitrile suggests that it should be handled with care. If inhaled or comes in contact with skin or eyes, it is recommended to move to fresh air, rinse with plenty of water, and consult a physician . It is advised against use in food, drug, pesticide, or biocidal product use .

properties

IUPAC Name

2-methoxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-4(3-5)6-2/h4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPQDYSOPQHZAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10955315
Record name 2-Methoxypropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10955315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxypropanenitrile

CAS RN

33695-59-9
Record name 3-Methoxypropionitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033695599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxypropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10955315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxypropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxypropanenitrile
Reactant of Route 2
Reactant of Route 2
2-Methoxypropanenitrile
Reactant of Route 3
Reactant of Route 3
2-Methoxypropanenitrile
Reactant of Route 4
Reactant of Route 4
2-Methoxypropanenitrile
Reactant of Route 5
2-Methoxypropanenitrile
Reactant of Route 6
Reactant of Route 6
2-Methoxypropanenitrile

Citations

For This Compound
7
Citations
K Kobayashi, S Irisawa, H Akamatsu… - Bulletin of the …, 1999 - journal.csj.jp
… 1:1); bp 220 C (bath temp)/270 Paº 3-Benzyloxy-2-ethyl-2-methoxypropanenitrile. To a stirred solution of LDA (45 mmol) in THF (100 ml) containing HMPA (8.1 g, 45 mmol) at –78 C was …
Number of citations: 7 www.journal.csj.jp
C Guo, L Li, Q Yan, H Zhou, ZQ Liu… - The Journal of Organic …, 2023 - ACS Publications
A cyanomethylation/cyclization of aryl acetylenes/ethylenes with bromoacetonitrile was finished in a photopromoted condition, which offers an efficient and mild protocol for the …
Number of citations: 3 pubs.acs.org
LJ Van Orden, R Jasti, SD Rychnovsky - thieme-connect.com
Members of the ether class of compounds characterized by an oxygen substituted with two alkyl groups are prevalent in many branches of chemistry. Because the utility of ethers is so …
Number of citations: 0 www.thieme-connect.com
PJ Thomas, CJM Stirling - Journal of the Chemical Society, Perkin …, 1978 - pubs.rsc.org
Ranking of leaving groups in 1,2-elimination from carbanions has been extended to cyano-activated systems and, in a few cases, to oxo-activated systems. The ranks are compared …
Number of citations: 14 pubs.rsc.org
S Torii, T Inokuchi, S Takagishi, H Horike… - Bulletin of the …, 1987 - journal.csj.jp
Exquisite use of electrogenerated acid (EG acid) in the silicon-mediated acid-catalyzed reactions; eg, aldol reactions, allylations, cyanations, and hydride additions is described. The …
Number of citations: 52 www.journal.csj.jp
S Torh, T Inokuchi, S Takagishi, H Horike… - Bull. Chem. Soc …, 1987 - jlc.jst.go.jp
Exquisite use of electrogenerated acid (EG acid) in the silicon-mediated acid-catalyzed reactions; eg, aldol reactions, allylations, cyanations, and hydride additions is described. The …
Number of citations: 0 jlc.jst.go.jp
I Amalina, A Bennett, H Whalley… - Royal Society …, 2021 - royalsocietypublishing.org
Bub1 is a serine/threonine kinase proposed to function centrally in mitotic chromosome alignment and the spindle assembly checkpoint (SAC); however, its role remains controversial. …
Number of citations: 1 royalsocietypublishing.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.